5-Hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one
Description
5-Hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one is a synthetic organic compound featuring a pyran-4-one (γ-pyrone) core substituted with a hydroxy group at position 5 and a complex alkylamino side chain at position 2. The side chain includes a propargylamine (prop-2-ynylamino) moiety linked to a 6-methylpyridin-2-ylmethyl group.
Properties
IUPAC Name |
5-hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-7-18(9-13-6-4-5-12(2)17-13)10-14-8-15(19)16(20)11-21-14/h1,4-6,8,11,20H,7,9-10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDHMCDGDMBJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC#C)CC2=CC(=O)C(=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-Hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one is a derivative of the pyran class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antioxidant, and cytotoxic properties, as well as its mechanism of action and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Recent studies have shown that pyran derivatives exhibit significant antibacterial properties. In a study evaluating various 4H-pyran derivatives, compounds demonstrated strong inhibition against Gram-positive bacteria. For instance, certain derivatives inhibited bacterial growth at lower IC50 values than ampicillin, indicating their potential as effective antibacterial agents .
Table 1: Antibacterial Activity of Pyran Derivatives
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound 4g | Staphylococcus aureus | 5.0 |
| Compound 4j | Bacillus cereus | 4.8 |
| Ampicillin | Control | 10.0 |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using DPPH radical scavenging assays. Compounds derived from the pyran scaffold have shown promising results in scavenging free radicals, with some exhibiting higher activity than standard antioxidants such as BHT (Butylated Hydroxytoluene) .
Table 2: Antioxidant Activity (DPPH Scavenging)
| Compound | Scavenging Activity (%) at 1 mg/mL | IC50 (mM) |
|---|---|---|
| Compound 4g | 90.50% | 0.329 |
| Compound 4j | 88.00% | 0.1941 |
| BHT | 95.30% | 0.245 |
Cytotoxic Activity
In vitro studies using HCT-116 colorectal cancer cells have indicated that certain pyran derivatives can inhibit cell proliferation effectively. The compounds were found to induce apoptosis through activation of the caspase pathway, demonstrating their potential in cancer therapy .
Table 3: Cytotoxicity Against HCT-116 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 4d | 75.1 | CDK2 inhibition |
| Compound 4k | 85.88 | Apoptosis induction |
The biological activities of this compound are largely attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . Molecular docking studies suggest that these compounds bind effectively to the ATP-binding pocket of CDK2, blocking its activity and leading to reduced cell viability.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of several pyran derivatives against common pathogens and found that certain derivatives exhibited potent activity against resistant strains.
- Cancer Cell Studies : In a series of experiments with HCT-116 cells, compounds were shown to significantly reduce cell viability and induce apoptosis, highlighting their potential as therapeutic agents in cancer treatment.
- Antioxidant Properties : Research on the antioxidant capabilities revealed that these compounds could effectively scavenge free radicals, suggesting their utility in preventing oxidative stress-related diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred from structurally or functionally related compounds mentioned in the evidence:
Pyranone/Pyrimidinone Derivatives
- Pyrimidin-2,4-dione Derivatives (): Compounds 7, 8, and 9 from Molecules (2011) are pyrimidin-2,4-diones substituted with hydroxy/methoxymethyl and alkyl groups. These compounds lack the propargylamine linker and pyridine moiety present in the target compound. Pyrimidin-diones are typically associated with antiviral or anticancer activity due to their ability to mimic nucleobases, but their mechanisms differ from pyranones, which often interact with metal ions or kinases .
- Key Differences: Core Structure: Pyranone (γ-pyrone) vs. pyrimidin-dione (heterocyclic diketone). Functional Groups: The target compound’s propargylamine side chain may enable covalent binding (e.g., to cysteine residues), absent in the pyrimidin-diones. Bioactivity: Pyranones are less studied in medicinal chemistry compared to pyrimidin-diones, which have well-documented roles in drug design .
Propargylamine-Containing Compounds ()
- 7-[4-[[(4aR)-4-Hydroxy-4a-methyl-3-(2-methylpropoxycarbonyl)-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]hept-6-ynoic acid: This patent compound (EP 4 374 877 A2) shares a propargyl (hept-6-ynoic acid) group but has a pyrrolo-pyridazine core instead of pyranone. Such structures are often designed for enzyme inhibition (e.g., kinase or protease inhibitors) via covalent or allosteric modulation .
- Key Differences: Core Complexity: The patent compound’s fused pyrrolo-pyridazine system contrasts with the simpler pyranone scaffold.
Limitations of Available Evidence
The provided sources lack direct experimental or computational data on 5-Hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one. For a rigorous comparison, additional studies are required to evaluate:
- Synthetic Routes : E.g., propargylamine coupling efficiency compared to methods in .
- Pharmacokinetics : Bioavailability, metabolic stability, and toxicity relative to pyrimidin-diones or pyrrolo-pyridazines .
- Mechanistic Studies : Binding assays or crystallographic data to validate hypothesized interactions.
Q & A
Q. Critical Conditions :
- Temperature control (e.g., 0–5°C for exothermic steps) to minimize decomposition.
- Purification via silica gel chromatography (hexane/EtOAc gradients) to isolate isomers .
- Yields are highly sensitive to steric hindrance from the pyridine methyl group; optimized molar ratios (1:1.2 substrate:reagent) improve efficiency .
How can researchers confirm the regiochemistry and stereochemistry of substitutions in this compound?
Q. Methodological Answer :
- X-ray crystallography : Resolves absolute configuration, as demonstrated for related pyranone derivatives (e.g., monoclinic P21/n space group, a = 10.540 Å, b = 12.927 Å, c = 13.751 Å, β = 109.74°) .
- NMR spectroscopy :
- H NMR coupling constants (e.g., J = 5.49 Hz) reveal dihedral angles between substituents .
- C NMR distinguishes carbonyl (δ ~190 ppm) and pyridine carbons (δ ~150 ppm) .
- IR spectroscopy : Confirms hydroxyl (3450 cm) and ketone (1737 cm) functional groups .
How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity)?
Q. Methodological Answer :
- Assay standardization : Control variables like pH (e.g., 7.4 for physiological relevance), ionic strength, and incubation time .
- Orthogonal assays : Validate inhibition using fluorescence polarization (binding affinity) and enzymatic colorimetric assays (IC) .
- Structural analogs : Compare activities of derivatives (e.g., pyridinone vs. pyrimidinone cores) to identify critical pharmacophores .
- Meta-analysis : Pool data from independent studies to assess statistical significance of discrepancies .
What computational approaches predict the compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., aldose reductase, PDB: 2FZD). Key interactions include hydrogen bonds with the pyranone hydroxyl and pyridine nitrogen .
- QSAR modeling : Leverage descriptors like LogP (measured as 6.32 for similar pyranones) to correlate hydrophobicity with activity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to identify critical binding residues .
What strategies improve solubility and stability for in vivo studies?
Q. Methodological Answer :
- Salt formation : React with sodium bicarbonate to enhance aqueous solubility (tested via HPLC, >90% purity) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) with UPLC-MS; identify degradation products (e.g., hydrolyzed prop-2-ynylamino group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
